molecular formula C14H16FeN4O4 B13754884 Iron, bis(o-phenylenediamine)oxalato- CAS No. 75079-27-5

Iron, bis(o-phenylenediamine)oxalato-

Cat. No.: B13754884
CAS No.: 75079-27-5
M. Wt: 360.15 g/mol
InChI Key: MQSJGMZODWAYPS-UHFFFAOYSA-L
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Description

Iron, bis(o-phenylenediamine)oxalato- is a coordination compound that features iron as the central metal atom, coordinated with o-phenylenediamine and oxalate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron, bis(o-phenylenediamine)oxalato- typically involves the reaction of iron salts with o-phenylenediamine and oxalic acid. One common method involves dissolving iron(III) chloride in water, followed by the addition of o-phenylenediamine and oxalic acid under controlled pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The resulting product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and automated systems would be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Iron, bis(o-phenylenediamine)oxalato- undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: The iron center can participate in redox reactions, changing its oxidation state.

    Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.

    Complexation Reactions: The compound can form additional coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Ammonia, phosphines.

    Reaction Conditions: Controlled pH, temperature, and solvent environment are crucial for specific reactions.

Major Products

    Oxidation: Formation of higher oxidation state complexes.

    Reduction: Formation of lower oxidation state complexes.

    Substitution: Formation of new coordination complexes with different ligands.

Scientific Research Applications

Iron, bis(o-phenylenediamine)oxalato- has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.

    Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Iron, bis(o-phenylenediamine)oxalato- involves its ability to coordinate with various substrates and participate in electron transfer processes. The iron center can undergo changes in oxidation state, facilitating redox reactions. The o-phenylenediamine ligands provide stability and enhance the reactivity of the complex. The oxalate ligands can act as bridging ligands, allowing the formation of extended structures and networks.

Comparison with Similar Compounds

Similar Compounds

    Iron, bis(o-phenylenediamine)oxalato-: Unique due to its specific ligand combination.

    Iron, bis(o-phenylenediamine)acetato-: Similar structure but with acetate ligands instead of oxalate.

    Iron, bis(o-phenylenediamine)malonato-: Contains malonate ligands, offering different reactivity and properties.

Uniqueness

Iron, bis(o-phenylenediamine)oxalato- is unique due to the combination of o-phenylenediamine and oxalate ligands, which provide a distinct set of chemical properties. The oxalate ligands offer strong chelation and bridging capabilities, while the o-phenylenediamine ligands enhance the stability and reactivity of the complex. This combination makes it particularly useful in applications requiring robust and versatile coordination compounds.

Properties

CAS No.

75079-27-5

Molecular Formula

C14H16FeN4O4

Molecular Weight

360.15 g/mol

IUPAC Name

benzene-1,2-diamine;iron(2+);oxalate

InChI

InChI=1S/2C6H8N2.C2H2O4.Fe/c2*7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h2*1-4H,7-8H2;(H,3,4)(H,5,6);/q;;;+2/p-2

InChI Key

MQSJGMZODWAYPS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)N)N.C1=CC=C(C(=C1)N)N.C(=O)(C(=O)[O-])[O-].[Fe+2]

Origin of Product

United States

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